molecular formula C8H12F3NO2 B6328222 Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate CAS No. 1262415-98-4

Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate

Cat. No.: B6328222
CAS No.: 1262415-98-4
M. Wt: 211.18 g/mol
InChI Key: LGTRPXSUGOBEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate is an organic compound with the molecular formula C8H12F3NO2. It is characterized by the presence of an amino group, a trifluoromethyl group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its interactions with biological molecules and potential use in drug discovery.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate exerts its effects involves interactions with specific molecular targets. The amino and trifluoromethyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 2-amino-5-(trifluoromethyl)benzoate
  • Methyl 2-amino-2-(trifluoromethyl)pent-4-enoate
  • Methyl 2-amino-2-(trifluoromethyl)but-3-enoate

Comparison: Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate is unique due to its specific structural features, such as the hex-5-enoate backbone and the positioning of the trifluoromethyl group. These characteristics influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

IUPAC Name

methyl 2-amino-2-(trifluoromethyl)hex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c1-3-4-5-7(12,6(13)14-2)8(9,10)11/h3H,1,4-5,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTRPXSUGOBEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC=C)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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